(R)-3,3,3-TRIFLUORO-2-(((R)-2-HYDROXY-1-PHENYLETHYL)AMINO)PROPAN-1-OL
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Overview
Description
(R)-3,3,3-TRIFLUORO-2-(((R)-2-HYDROXY-1-PHENYLETHYL)AMINO)PROPAN-1-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a trifluoromethyl group, which often imparts unique properties such as increased metabolic stability and lipophilicity. The presence of both hydroxyl and amino groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3,3,3-TRIFLUORO-2-(((R)-2-HYDROXY-1-PHENYLETHYL)AMINO)PROPAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3,3-trifluoro-1-propanol and (1R)-1-phenyl-2-hydroxyethylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the formation of by-products. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as Lewis acids (e.g., boron trifluoride etherate) are often used to facilitate the reaction.
Purification: The product is purified using techniques like column chromatography or recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
(R)-3,3,3-TRIFLUORO-2-(((R)-2-HYDROXY-1-PHENYLETHYL)AMINO)PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
(R)-3,3,3-TRIFLUORO-2-(((R)-2-HYDROXY-1-PHENYLETHYL)AMINO)PROPAN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (R)-3,3,3-TRIFLUORO-2-(((R)-2-HYDROXY-1-PHENYLETHYL)AMINO)PROPAN-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular responses. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Another compound with a phenethylamine backbone, used in organic synthesis and pharmacology.
Methylcyclohexane: A structurally similar compound used as a solvent and in organic synthesis.
Uniqueness
(R)-3,3,3-TRIFLUORO-2-(((R)-2-HYDROXY-1-PHENYLETHYL)AMINO)PROPAN-1-OL is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other applications where these properties are advantageous.
Properties
IUPAC Name |
(2R)-3,3,3-trifluoro-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)10(7-17)15-9(6-16)8-4-2-1-3-5-8/h1-5,9-10,15-17H,6-7H2/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYRKQMJVXRJLA-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)N[C@H](CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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